molecular formula C14H11ClN4 B14168380 [2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine CAS No. 332850-65-4

[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine

Cat. No.: B14168380
CAS No.: 332850-65-4
M. Wt: 270.72 g/mol
InChI Key: MXFVFKSARKQTOV-UHFFFAOYSA-N
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Description

[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine typically involves the reaction of 2-chlorobenzoyl chloride with anthranilic acid to form 2-(2-chlorophenyl)quinazolin-4-one. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinazoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Chlorophenyl)quinazolin-4-yl]hydrazine
  • [2-(2-Bromophenyl)quinazolin-4-yl]hydrazine
  • [2-(2-Methylphenyl)quinazolin-4-yl]hydrazine

Uniqueness

[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature enhances its ability to interact with molecular targets and contributes to its distinct biological activities compared to other similar compounds .

Properties

CAS No.

332850-65-4

Molecular Formula

C14H11ClN4

Molecular Weight

270.72 g/mol

IUPAC Name

[2-(2-chlorophenyl)quinazolin-4-yl]hydrazine

InChI

InChI=1S/C14H11ClN4/c15-11-7-3-1-5-9(11)13-17-12-8-4-2-6-10(12)14(18-13)19-16/h1-8H,16H2,(H,17,18,19)

InChI Key

MXFVFKSARKQTOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NN

solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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